molecular formula C14H10N4OS B14936749 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B14936749
M. Wt: 282.32 g/mol
InChI Key: GPRPIUPNOJZGIL-UHFFFAOYSA-N
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Description

N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-yl group at position 4 and a pyridine-4-carboxamide moiety at position 2.

Properties

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H10N4OS/c19-13(10-3-6-15-7-4-10)18-14-17-12(9-20-14)11-2-1-5-16-8-11/h1-9H,(H,17,18,19)

InChI Key

GPRPIUPNOJZGIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with pyridine-3-thiazole under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, thereby influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Thiazole Positions) Key Features
Target Compound C₁₄H₁₀N₄OS 282.32 4-(Pyridin-3-yl); 2-(Pyridine-4-carboxamide) Dual pyridine rings, planar structure
N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]acetamide C₁₀H₉N₃OS 219.26 4-(Pyridin-3-yl); 2-(Acetamide) Smaller substituent, higher solubility
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide C₁₇H₁₆N₃O₂S 326.39 4-(Pyridin-3-yl); 2-(4-Methoxyphenyl acetamide) Bulky aryl group, lipophilic
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs C₁₀H₈N₃OS ~218.25 4-Methyl; 5-Carboxamide Steric hindrance at position 4

Key Observations :

  • Positional isomerism (e.g., carboxamide at position 2 vs. 5) influences steric interactions and binding affinity .

SAR Insights :

  • Pyridine carboxamide substituents (target compound) may improve target binding compared to acetamide () but reduce solubility .

Computational and Experimental Data

  • Docking Studies : Hydrophobic interactions dominate binding for thiazole analogs (), suggesting the target’s pyridine rings could enhance π-π stacking in enzyme active sites .
  • Thermal Stability : The acetamide analog () has a melting point of 104–107°C, while bulkier analogs (e.g., ) may exhibit higher thermal stability due to increased molecular rigidity .

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